1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with benzyloxy and diphenylmethyl groups
Vorbereitungsmethoden
The synthesis of 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then further reacted with 3-(benzyloxy)benzyl chloride and diphenylmethyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or diphenylmethyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and diphenylmethyl groups may enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine include:
- 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(diphenylmethyl)piperazine
- 2-{4-[3-(Benzyloxy)benzyl]-1-piperazinyl}pyrimidine These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of benzyloxy and diphenylmethyl groups in this compound may confer distinct properties that make it particularly useful in certain applications.
Eigenschaften
CAS-Nummer |
5829-74-3 |
---|---|
Molekularformel |
C31H32N2O |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-benzhydryl-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C31H32N2O/c1-4-11-26(12-5-1)25-34-30-18-10-13-27(23-30)24-32-19-21-33(22-20-32)31(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-18,23,31H,19-22,24-25H2 |
InChI-Schlüssel |
ADJQGUADZOMXAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.